molecular formula C17H18ClNO3 B4601738 N-[2-(3-chlorophenyl)ethyl]-2,3-dimethoxybenzamide

N-[2-(3-chlorophenyl)ethyl]-2,3-dimethoxybenzamide

Cat. No.: B4601738
M. Wt: 319.8 g/mol
InChI Key: CEMYHAHAEOGHAM-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)ethyl]-2,3-dimethoxybenzamide is a useful research compound. Its molecular formula is C17H18ClNO3 and its molecular weight is 319.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.0975211 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

N-[2-(3-chlorophenyl)ethyl]-2,3-dimethoxybenzamide and its derivatives have been explored in various scientific research applications, focusing on their synthesis, characterization, and potential as pharmacological agents. For example, derivatives of 2-(3,4-dimethoxyphenyl)ethylamine have been synthesized and evaluated for their antiulcer activities. These studies revealed compounds with significant antiulcer activity, demonstrating the potential of this compound derivatives in therapeutic applications (Hosokami et al., 1992).

Pharmacological Effects

The pharmacological effects of this compound derivatives have been extensively studied. Research on compounds like DQ-2511, a derivative with potent antiulcer activities, has shown dose-related increases in celiac and mesenteric arterial blood flow, indicating its cardiovascular properties (Hirohashi et al., 1993). Another study focused on the electrophysiological effects of BRL-32872, a novel antiarrhythmic agent derived from this compound, demonstrating its potential in treating cardiac arrhythmias by inhibiting potassium and calcium channels (Bril et al., 1995).

Molecular Modifications and Biological Activities

Molecular modifications of this compound have led to the discovery of compounds with varied biological activities. For instance, novel derivatives synthesized to improve solubility and bioavailability demonstrated substantial antiulcer activity, highlighting the impact of chemical modifications on the pharmacological profile of these compounds (Hosokami et al., 1995).

Environmental and Catalytic Applications

Beyond pharmacological research, this compound derivatives have also been studied for their environmental impact and catalytic activities. Investigations into chlorinated phenols, for example, have provided insights into their occurrence, toxicity, and environmental degradation, contributing to a better understanding of their environmental impact (Ahlborg et al., 1980). Furthermore, studies on the catalytic activities of these compounds have explored their potential in organic synthesis and material science, indicating their versatility in scientific research (Bozkurt et al., 2019).

Properties

IUPAC Name

N-[2-(3-chlorophenyl)ethyl]-2,3-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-21-15-8-4-7-14(16(15)22-2)17(20)19-10-9-12-5-3-6-13(18)11-12/h3-8,11H,9-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMYHAHAEOGHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.